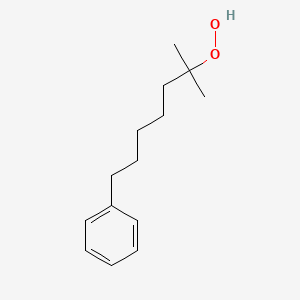
2-Methyl-7-phenylheptane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-phenylheptane-2-peroxol is an organic compound characterized by the presence of a peroxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenylheptane-2-peroxol typically involves the reaction of 2-Methyl-7-phenylheptane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the desired peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using hydrogen peroxide and suitable catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-7-phenylheptane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-7-phenylheptane-2-peroxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of polymers, resins, and other industrial materials due to its reactive peroxide group.
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-phenylheptane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include:
Oxidation of lipids: Leading to lipid peroxidation.
Oxidation of proteins: Resulting in protein carbonylation.
Oxidation of nucleic acids: Causing DNA damage.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-7-phenylheptane: Lacks the peroxide group, making it less reactive in oxidative processes.
2-Methyl-7-phenylheptane-2-ol: Contains a hydroxyl group instead of a peroxide group, leading to different chemical properties and reactivity.
Benzyl peroxide: Another peroxide compound with different structural features and reactivity.
Uniqueness
2-Methyl-7-phenylheptane-2-peroxol is unique due to its specific structure, which combines a phenyl group with a peroxide functional group. This combination imparts distinct oxidative properties, making it valuable in various chemical and biological applications.
Propiedades
Número CAS |
85981-57-3 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
(6-hydroperoxy-6-methylheptyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-14(2,16-15)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,9-10,15H,4,7-8,11-12H2,1-2H3 |
Clave InChI |
QTVVVHUAADOMQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCCC1=CC=CC=C1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


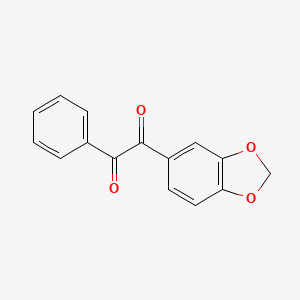
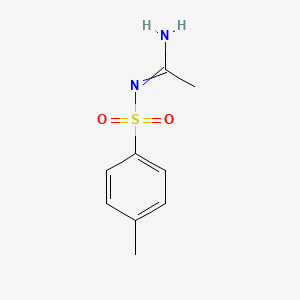
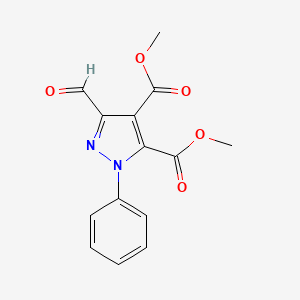
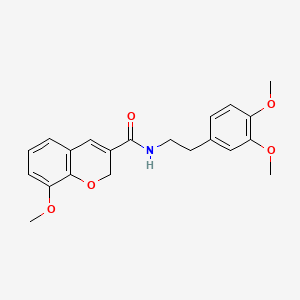
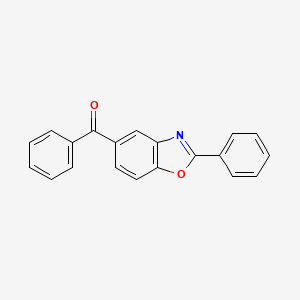
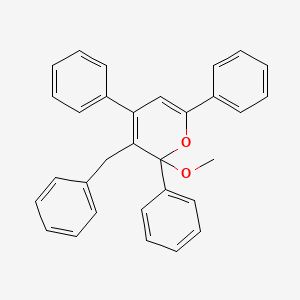
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
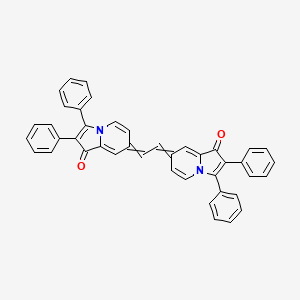
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)

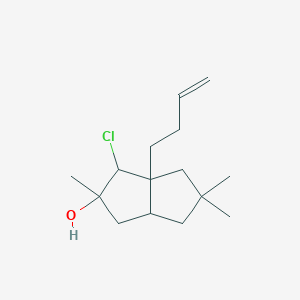
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
